![molecular formula C11H12F2O3 B1412996 Ethyl 3,5-difluoro-2-methoxyphenylacetate CAS No. 1807191-31-6](/img/structure/B1412996.png)
Ethyl 3,5-difluoro-2-methoxyphenylacetate
Overview
Description
Ethyl 3,5-difluoro-2-methoxyphenylacetate, also known as EDFMPA, is a synthetic compound belonging to the class of organic compounds known as phenylacetic acids. It is a colorless, crystalline solid with a molecular weight of 252.21 g/mol and a boiling point of 263.3 °C. EDFMPA is used in scientific research applications and has been studied for its potential biochemical and physiological effects. It has been found to have potential applications in the fields of biochemistry, pharmacology, and medical research.
Scientific Research Applications
Ethyl 3,5-difluoro-2-methoxyphenylacetate has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research. It has been used as a model compound in studies of enzyme inhibition and has been studied for its potential use as an inhibitor of protein kinases. It has also been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
Ethyl 3,5-difluoro-2-methoxyphenylacetate has been found to act as an inhibitor of protein kinases, which are enzymes that are involved in the regulation of cell growth and metabolism. It has been found to bind to and inhibit the activity of certain protein kinases, such as c-Jun N-terminal kinase (JNK) and p38 MAPK. This inhibition of protein kinases can lead to changes in cell growth and metabolism, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Ethyl 3,5-difluoro-2-methoxyphenylacetate has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-apoptotic, and anti-tumor effects in animal models. It has also been found to have neuroprotective effects, as well as effects on the cardiovascular system, liver, and kidney.
Advantages and Limitations for Lab Experiments
Ethyl 3,5-difluoro-2-methoxyphenylacetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and its effects can be easily measured. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory use. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and its effects may be reduced when exposed to light or air.
Future Directions
There are a number of potential future directions for the use of Ethyl 3,5-difluoro-2-methoxyphenylacetate. These include further studies on its potential anti-inflammatory, anti-apoptotic, and anti-tumor effects, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research may be conducted on its potential neuroprotective effects, as well as its effects on the cardiovascular system, liver, and kidney. Additionally, further studies may be conducted on its potential use as an inhibitor of protein kinases. Finally, further research may be conducted to determine if it has any potential toxicity or side effects.
properties
IUPAC Name |
ethyl 2-(3,5-difluoro-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(12)6-9(13)11(7)15-2/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZRWQWYNITFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-difluoro-2-methoxyphenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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